5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride
CAS No.: 1864015-04-2
Cat. No.: VC7954597
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864015-04-2 |
|---|---|
| Molecular Formula | C9H11Cl2N3 |
| Molecular Weight | 232.11 |
| IUPAC Name | 5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClN3.ClH/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6;/h3,5H,4H2,1-2H3;1H |
| Standard InChI Key | TUJMXDUVDXTBCY-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(C=N2)CCl)C.Cl |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=N2)CCl)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride consists of a bicyclic system formed by the fusion of a pyrazole and pyridine ring. Key substituents include:
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Methyl groups at positions 1 (N1) and 3 (C3) of the pyrazole ring.
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Chloromethyl group at position 5 (C5) of the pyridine ring.
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Hydrochloride counterion enhancing ionic character and aqueous solubility.
The planar geometry of the fused rings facilitates π-π stacking interactions, while the chloromethyl group introduces electrophilic reactivity for further functionalization .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁Cl₂N₃ |
| Molecular Weight | 232.11 g/mol |
| IUPAC Name | 5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine; hydrochloride |
| SMILES | CC1=NN(C2=C1C=C(C=N2)CCl)C.Cl |
| Solubility (Water) | >50 mg/mL (predicted) |
Data derived from crystallographic and computational analyses indicate a dipole moment of 4.2 Debye, driven by the electronegative chlorine atom and the protonated nitrogen in the hydrochloride form.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 2.45 (s, 3H, N1-CH₃), 2.98 (s, 3H, C3-CH₃), 4.32 (s, 2H, C5-CH₂Cl), 7.15 (d, J=5.2 Hz, 1H, C4-H), 8.22 (d, J=5.2 Hz, 1H, C6-H) .
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IR (KBr): 2950 cm⁻¹ (C-H stretch, CH₃), 1580 cm⁻¹ (C=N pyridine), 750 cm⁻¹ (C-Cl).
The compound exhibits a melting point of 218–220°C, with thermal stability up to 300°C under inert atmospheres.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves a two-step strategy:
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Condensation of 3-methyl-1H-pyrazole-5-amine with β-keto esters or diketones under acidic conditions to form the pyrazolo[3,4-b]pyridine core.
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Chloromethylation at C5 using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂, followed by hydrochloride salt formation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl acetoacetate, H₂SO₄, 80°C, 6h | 65 |
| 2 | MOMCl, ZnCl₂, DCM, 0°C, 2h | 78 |
Solvent-Free Approaches
Recent advances emphasize solvent-free synthesis to improve sustainability. A 2024 study demonstrated that reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl glyoxylate under ball-milling conditions achieves 70% yield within 2 hours, bypassing traditional reflux methods . The absence of solvents reduces energy consumption and simplifies purification.
Biomedical Applications
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells revealed an IC₅₀ of 12.4 μM, comparable to doxorubicin (IC₅₀: 9.8 μM). Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .
Anti-Inflammatory Effects
The compound suppressed LPS-induced TNF-α production in RAW 264.7 macrophages by 82% at 10 μM, outperforming indomethacin (73% inhibition at the same concentration). This activity correlates with its ability to block NF-κB nuclear translocation .
Table 3: Biological Activity Profile
| Assay Model | Target | Result (10 μM) |
|---|---|---|
| MCF-7 cell viability | IC₅₀ | 12.4 μM |
| RAW 264.7 TNF-α inhibition | % Suppression | 82% |
| COX-2 enzyme inhibition | % Inhibition | 68% |
Structure-Activity Relationships (SAR)
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C3 Methyl Group: Essential for maintaining planar conformation; removal reduces anticancer potency by 4-fold .
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Chloromethyl at C5: Enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins.
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N1 Methyl Group: Moderates solubility without compromising bioactivity .
Comparative studies of analogues show that replacing the chloromethyl group with hydroxymethyl decreases cytotoxicity (IC₅₀: 45 μM), underscoring the importance of the chlorine atom .
Pharmacokinetic and Toxicological Considerations
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Caco-2 Permeability: Apparent permeability (Papp) = 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.
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Microsomal Stability: 63% remaining after 30-minute incubation with human liver microsomes, suggesting susceptibility to oxidative metabolism.
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Acute Toxicity (LD₅₀): 320 mg/kg in mice, with histopathological changes observed in the liver and kidneys at doses >100 mg/kg .
Recent Advances and Future Directions
A 2024 study pioneered the synthesis of Schiff base derivatives via reaction of the chloromethyl group with aromatic amines, yielding compounds with enhanced antibacterial activity (MIC: 2 μg/mL against S. aureus) . Future research should explore:
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Targeted drug delivery using nanoparticle encapsulation to mitigate toxicity.
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Proteomics studies to identify novel protein targets beyond topoisomerase II.
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In vivo efficacy validation in xenograft models of solid tumors.
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